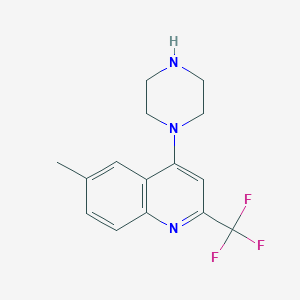

6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline

Beschreibung

BenchChem offers high-quality 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-methyl-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3/c1-10-2-3-12-11(8-10)13(21-6-4-19-5-7-21)9-14(20-12)15(16,17)18/h2-3,8-9,19H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHOZLXKYFBVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2N3CCNCC3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379659 | |

| Record name | 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544429-25-6 | |

| Record name | 6-Methyl-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544429-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Moiety

An In-Depth Technical Guide to the Biological Activity of Novel Trifluoromethylquinoline Derivatives

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded compounds with a vast spectrum of pharmacological activities.[1][2] From the historic antimalarial drug quinine to modern antibiotics, the quinoline core is a testament to nature's efficiency in molecular design.[2] Its rigid, bicyclic aromatic system provides an ideal foundation for introducing various functional groups, enabling precise interactions with a multitude of biological targets.[1]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design, a technique used to fine-tune physicochemical properties and enhance therapeutic efficacy.[3][4] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly noteworthy. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically improve a molecule's pharmacokinetic profile, including its bioavailability, membrane permeability, and resistance to enzymatic degradation.[3][5][6]

This guide provides a comprehensive exploration of the biological activities of novel quinoline derivatives functionalized with the trifluoromethyl group. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, detailing key experimental protocols, and analyzing the crucial structure-activity relationships that guide the development of next-generation therapeutics.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The fusion of the quinoline scaffold with the trifluoromethyl group has produced a formidable class of anticancer agents that exert their effects through diverse and potent mechanisms. These compounds have demonstrated significant efficacy against a wide array of human cancer cell lines, including those resistant to conventional therapies.[7][8][9][10]

Mechanisms of Antineoplastic Action

Trifluoromethylquinoline derivatives disrupt cancer cell proliferation and survival through several key pathways:

-

Kinase Inhibition: Many derivatives function as potent inhibitors of critical signaling kinases. For instance, certain compounds have been shown to target the PI3K (Phosphatidylinositol 3-kinase) pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell growth.[7] Others have been identified as inhibitors of SGK1 (Serum/glucocorticoid-regulated kinase 1)[11], EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), all of which are crucial for tumor progression and angiogenesis.[5][9]

-

Tubulin Polymerization Inhibition: A significant mechanism involves the disruption of microtubule dynamics. Certain trifluoromethylquinolines bind to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules.[8][9] This action halts the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering programmed cell death (apoptosis).[8][12]

-

DNA Intercalation and Apoptosis Induction: Some derivatives can insert themselves between the base pairs of DNA (intercalation), disrupting DNA replication and transcription.[13][14] This DNA damage, coupled with other cellular stresses induced by the compounds, activates intrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.[11][13]

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line(s) | IC50 Range (µM) | Mechanism of Action | Reference |

| 2-Anilinoquinoline Derivatives | PC3, LNCaP, K562 | 3.02 - 3.98 | SGK1 Inhibition, Apoptosis, Cell Cycle Arrest | [11][12] |

| Benzenesulfonamide-Trifluoromethylquinolines | HeLa, HepG2 | Varies (some > Doxorubicin) | PI3K Inhibition | [7] |

| 2,8-Bis(trifluoromethyl)quinoline Ketones | HL-60 (Leukemia) | ~10.0 | DNA Intercalation, Apoptosis Induction | [13] |

| Novel Trifluoromethylquinoline Derivatives (6b) | LNCaP (Prostate) | Nanomolar | Tubulin Polymerization Inhibition, G2/M Arrest | [8][9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a foundational experiment for screening potential anticancer compounds.

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Observe the formation of purple precipitate in the wells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Visualization: Apoptosis Induction Pathway

Caption: Intrinsic apoptosis pathway activated by trifluoromethylquinoline derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Trifluoromethylquinoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically significant drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[15][16][17]

Mechanism of Antimicrobial Action

The primary mechanism of action is believed to be analogous to that of fluoroquinolone antibiotics, targeting essential bacterial enzymes responsible for DNA replication and maintenance.[15][18]

-

Inhibition of DNA Gyrase and Topoisomerase IV: These compounds inhibit bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for relieving torsional stress during DNA replication. By stabilizing the enzyme-DNA complex, the drugs introduce double-strand breaks in the bacterial chromosome, leading to a rapid cessation of DNA synthesis and ultimately, cell death.[15][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |

| Trifluoromethyl-Substituted Alkynyl Isoquinolines | MRSA, VRE, S. epidermidis | 4 - 16 | [15] |

| Substituted 2-Trifluoromethyl-Quinolines | MRSA, MRSE, VRE | 1.5 - 6.0 | [17] |

| Trifluoroacetyl-Substituted Quinolones | S. aureus, E. coli (MDR) | Varies | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard laboratory method for determining the MIC of an antimicrobial agent.[15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by identifying the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology:

-

Stock Solution Preparation: Dissolve the trifluoromethylquinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution using a sterile liquid growth medium (e.g., Mueller-Hinton Broth). This will create a concentration gradient across the wells.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth with inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).

Visualization: Antimicrobial Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, and the quinoline framework has been identified as a promising template for developing novel anti-inflammatory agents.[19][20][21] The addition of a trifluoromethyl group can enhance this potential.

Mechanism of Anti-inflammatory Action

Trifluoromethylquinoline derivatives can interfere with the inflammatory process by targeting key enzymes and signaling pathways:

-

Inhibition of Pro-inflammatory Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs), some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[19]

-

Targeting Inflammatory Pathways: More recent research has uncovered novel quinoline analogues that act as potent inhibitors of the NLRP3 inflammasome.[22] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of highly pro-inflammatory cytokines like IL-1β. By directly targeting and blocking the assembly of this complex, these compounds can effectively quell inflammation at its source.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[20]

Principle: The injection of carrageenan (a seaweed extract) into the paw of a rat or mouse induces a localized, acute inflammatory response characterized by swelling (edema). An effective anti-inflammatory agent will reduce the extent of this swelling.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the trifluoromethylquinoline derivative.

-

Compound Administration: Administer the test compounds and controls orally or via intraperitoneal injection, typically 30-60 minutes before inducing inflammation.

-

Edema Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each test group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualization: NLRP3 Inflammasome Inhibition

Caption: Inhibition of NLRP3 inflammasome assembly by novel quinoline derivatives.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's chemical structure and its biological activity is paramount for rational drug design.[23][24][25] For trifluoromethylquinolines, SAR studies reveal how modifications to the scaffold influence potency and selectivity.[26]

-

Role of the Trifluoromethyl Group: The position of the CF3 group is critical. Its presence often enhances lipophilicity, facilitating cell membrane penetration, and can improve binding affinity with target proteins.[3][5] Derivatives with two trifluoromethyl groups have shown slightly higher in vitro antimalarial activity than those with one.[14]

-

Substitutions at N1 and C6: In quinolone-like structures, substitution at the N1 position is vital for antibacterial activity.[23] Furthermore, the presence of a fluorine atom at the C6 position is a hallmark of many potent fluoroquinolone antibiotics, significantly broadening their spectrum of activity.[23]

-

Substitutions at C2 and C4: The nature of the substituent at the C2 position can drastically alter the biological profile, with various groups leading to potent anticancer activity.[10] Similarly, amino side chains at the C4 position have been shown to facilitate antiproliferative effects in certain classes of anticancer quinolines.[26]

Visualization: Key SAR Insights

Caption: Key structure-activity relationships for bioactive quinoline derivatives.

Conclusion and Future Perspectives

Novel trifluoromethylquinoline derivatives represent a highly versatile and potent class of bioactive compounds with significant therapeutic potential. Their ability to act on multiple, clinically relevant targets—from kinases and microtubules in cancer cells to bacterial topoisomerases and inflammatory inflammasomes—underscores their importance in modern drug discovery. The trifluoromethyl group consistently proves to be a powerful tool for enhancing the drug-like properties of the privileged quinoline scaffold.

Future research will likely focus on several key areas:

-

Optimizing Selectivity: Refining structures to maximize potency against specific targets while minimizing off-target effects to reduce potential toxicity.[27][28]

-

Overcoming Resistance: Designing next-generation derivatives that can circumvent existing drug resistance mechanisms, particularly in oncology and infectious diseases.[5]

-

In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies into more complex in vivo models to rigorously evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.[29][30]

The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of new and effective treatments for some of the world's most challenging diseases.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. PubMed. [Link]

-

Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today. [Link]

-

(2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. PubMed. [Link]

-

(2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

-

ResearchGate. (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents. ResearchGate. [Link]

-

(2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. PubMed. [Link]

-

(2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Mao, M., et al. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate. [Link]

-

(2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

(2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. [Link]

-

(2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]

-

(2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed. [Link]

-

(2002). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. PubMed. [Link]

-

Cheng, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]

-

Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In Vitro Antimalarial Activity of Novel Trifluoromethyl- And Bis(trifluoromethyl)quinoline Derivatives. PubMed. [Link]

-

Lv, M., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. [Link]

-

(1993). Structure--activity relationship of quinolones. PubMed. [Link]

-

(2025). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. [Link]

-

(2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

-

Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]

-

(2023). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. National Institutes of Health. [Link]

-

(2025). (PDF) Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. ResearchGate. [Link]

-

(2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

-

(2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Advanced Synthesis & Catalysis. [Link]

-

(n.d.). Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles. ResearchGate. [Link]

-

(2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

(2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

(2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

-

(2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

(2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed. [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. [Link]

-

(2023). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

(2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 26. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

A Strategic Framework for the In Vitro Screening of 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its derivatives have given rise to numerous therapeutic agents with applications spanning from anticancer and antimalarial to antimicrobial and anti-inflammatory activities.[1][2][3][4] The value of this scaffold is significantly enhanced through strategic substitutions. The incorporation of a trifluoromethyl (-CF3) group can improve metabolic stability, lipophilicity, and binding affinity.[5] Simultaneously, the piperazine moiety is a common pharmacophore known to enhance aqueous solubility and serve as a versatile linker to engage with target proteins, often seen in kinase inhibitors and other targeted therapies.[4][6]

The specific scaffold of 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline represents a confluence of these advantageous chemical features. Analogs built upon this core hold substantial promise, but their successful development hinges on a systematic and logically designed screening strategy. This guide provides a comprehensive, field-proven framework for the in vitro evaluation of this compound class. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, establishing a self-validating cascade that progresses from broad phenotypic assessment to precise target deconvolution and mechanism of action (MoA) elucidation.

Chapter 1: The Screening Cascade: A Strategy of Progressive Interrogation

A robust screening cascade is not a random collection of experiments but a funnel designed to efficiently identify promising lead compounds while systematically eliminating those with undesirable properties. The process begins with high-throughput assays to assess general activity and toxicity, followed by more complex, lower-throughput assays to investigate specific targets and cellular mechanisms.[7] For a novel library of analogs where the precise molecular target may not be known, a dual approach combining phenotypic screening with target-based validation is often the most effective strategy.[8][9]

The initial hypothesis for this quinoline scaffold suggests potential activity against several major drug target families, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels, which are frequently modulated by such heterocyclic structures.[10][11][12][][14] Our cascade is therefore designed to explore these possibilities in a logical sequence.

Caption: A high-level overview of the in vitro screening cascade.

Chapter 2: Foundational Viability and Cytotoxicity Assessment

The first critical step is to determine the general cytotoxic profile of each analog. This allows for the immediate filtering of non-specifically toxic compounds and establishes a therapeutic window for subsequent, more sensitive assays. Measuring two distinct endpoints—metabolic activity and membrane integrity—provides a more robust and self-validating initial assessment than either assay alone.

Experimental Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[15][16] A decrease in metabolic activity is an early indicator of cytotoxicity or anti-proliferative effects.

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]

-

Compound Treatment: Prepare a serial dilution of the quinoline analogs (e.g., from 0.01 µM to 100 µM). Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity of Quinoline Analogs

| Analog ID | R1-Group | R2-Group | IC50 (µM) in A549 | IC50 (µM) in MDA-MB-231 |

| Parent | H | H | 15.2 | 21.8 |

| Q-001 | Cl | H | 5.8 | 9.3 |

| Q-002 | OCH3 | H | 25.1 | 30.5 |

| Q-003 | H | F | 2.1 | 4.7 |

| Q-004 | Cl | F | 0.9 | 1.5 |

Chapter 3: Unmasking the Molecular Target

For novel compound series, identifying the direct protein target is a pivotal step that transforms a "black box" phenotypic hit into a rational lead for optimization.[18] Label-free methods are particularly powerful as they do not require modification of the parent compound, which could alter its biological activity.

Caption: Comparison of Target ID: DARTS vs. Affinity Pull-Down.

Experimental Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it less susceptible to proteolytic degradation.[18][19]

Methodology:

-

Lysate Preparation: Prepare a native protein lysate from a responsive cell line.

-

Compound Incubation: Aliquot the lysate into two tubes. To one, add the active quinoline analog (e.g., at 10x its IC50); to the other, add a vehicle control. Incubate for 1 hour on ice.

-

Proteolysis: Add a low concentration of a broad-spectrum protease like Pronase to each tube and incubate for a defined period (e.g., 30 minutes). The optimal protease concentration and time must be empirically determined.

-

Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

-

Visualization: Run the samples on an SDS-PAGE gel and visualize with Coomassie blue or silver stain.

-

Identification: Excise the protein band that is present or more intense in the drug-treated lane compared to the control lane. Identify the protein using mass spectrometry.[18]

Chapter 4: Interrogating the Prime Suspects: Target-Based Assays

Based on the extensive literature on quinoline derivatives, kinases, ion channels, and GPCRs are high-probability target classes.[12][][20] Once a putative target is identified via deconvolution, or if a target is hypothesized a priori, specific biochemical and cell-based functional assays are required for confirmation and characterization.

Section 4.1: Kinase Inhibition

Many quinoline-based drugs function as kinase inhibitors by competing with ATP in the enzyme's active site.[11][12] A comprehensive analysis involves assessing both selectivity across the kinome and the functional impact on the primary target.

Caption: Simplified PI3K/Akt/mTOR pathway, a common drug target.

Experimental Protocol 3: KINOMEscan™ Competition Binding Assay This assay quantifies the ability of a compound to compete with an active-site directed ligand for binding to a panel of over 480 kinases.[21] It provides a rapid and broad view of a compound's selectivity profile.

Methodology (Outsourced Service Principle):

-

Compound Submission: Provide the quinoline analog at a specified concentration (typically 10 µM for a primary screen).

-

Assay Principle: The compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR. A potent compound will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.

-

Data Analysis: Results are typically reported as percent of control, where a lower percentage indicates stronger binding. Hits are often defined as compounds that inhibit >90% of binding.

Experimental Protocol 4: ADP-Glo™ Kinase Activity Assay This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a direct measure of functional inhibition.

Methodology:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction including the purified target kinase, its specific substrate, ATP, and a serial dilution of the quinoline analog. Incubate at room temperature.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Acquisition: Measure luminescence with a plate reader. The signal is directly proportional to kinase activity.

-

Analysis: Plot the data to determine the IC50 of inhibition for the analog.

Section 4.2: Ion Channel Modulation

Ion channels are critical drug targets, and their modulation can have profound physiological effects.[10][22][23] Automated electrophysiology is the gold standard for studying ion channel function, providing direct measurement of ion flow across the cell membrane.[24][25]

Experimental Protocol 5: High-Throughput Automated Patch Clamp Platforms like the SyncroPatch or QPatch allow for the simultaneous recording of ion channel currents from hundreds of cells.[24]

Methodology:

-

Cell Preparation: Use a stable cell line expressing the ion channel of interest (e.g., hERG, Nav1.7).

-

Plate Preparation: Cells are automatically captured onto microfluidic plates that establish a high-resistance seal.

-

Electrophysiology: The instrument performs whole-cell voltage clamp recordings, applying specific voltage protocols to elicit channel opening.

-

Compound Application: The quinoline analog is applied at various concentrations, and the resulting change in current (inhibition or activation) is measured.

-

Data Analysis: Dose-response curves are generated to determine the IC50 for channel block or the EC50 for activation.

Chapter 5: Delineating the Cellular Consequence

Connecting target engagement to a clear cellular phenotype is essential for validating the mechanism of action. Assays for apoptosis and cell cycle arrest are fundamental for characterizing anticancer agents.[7][26]

Experimental Protocol 6: Annexin V/Propidium Iodide (PI) Apoptosis Assay This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[15]

Methodology:

-

Cell Treatment: Treat a responsive cancer cell line with the quinoline analog at 1x, 2x, and 5x its IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Experimental Protocol 7: Cell Cycle Analysis This assay determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[27]

Methodology:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membrane.

-

Staining: Wash the cells and resuspend in a solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the DNA content of the cells. The fluorescence intensity is proportional to the amount of DNA.

-

Data Analysis: Model the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to the vehicle control.

Conclusion and Forward Outlook

This technical guide outlines a multi-faceted, logical, and robust strategy for the comprehensive in vitro screening of 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline analogs. By progressing from broad cytotoxicity profiling to specific target identification and detailed mechanism of action studies, this framework enables researchers to make high-confidence, data-driven decisions. The integration of biochemical, cell-based, and phenotypic assays provides a self-validating system that not only identifies potent lead compounds but also builds a deep understanding of their biological activity. The data generated through this cascade is crucial for establishing structure-activity relationships (SAR) and guiding the next phase of medicinal chemistry optimization, ultimately paving the way for preclinical and clinical development.

References

-

Lomenick, B., et al. (2009). Target Identification and Validation in Drug Discovery. ACS Chemical Biology, 4(11), 949-959. [Link]

-

Reaction Biology. (n.d.). Ion Channel Assays. Retrieved January 17, 2026, from [Link]

-

Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved January 17, 2026, from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 17, 2026, from [Link]

-

Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved January 17, 2026, from [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 455-474. [Link]

-

ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved January 17, 2026, from [Link]

-

Profacgen. (n.d.). Ion Channel Screening Service. Retrieved January 17, 2026, from [Link]

-

Hwang, B. Y., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1023-1030. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 17, 2026, from [Link]

-

Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245(Pt 1), 114889. [Link]

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved January 17, 2026, from [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved January 17, 2026, from [Link]

-

News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved January 17, 2026, from [Link]

-

Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved January 17, 2026, from [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved January 17, 2026, from [Link]

-

PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved January 17, 2026, from [Link]

-

Naidoo, A., et al. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemical and Pharmaceutical Research, 7(9), 484-490. [Link]

-

Cancer Research. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved January 17, 2026, from [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 17, 2026, from [Link]

-

Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]

-

Noreen, H., et al. (2017). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Journal of Cancer Science and Therapy, 9(12), 775-780. [Link]

-

Al-Ostath, A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

-

Yilancioglu, K., et al. (2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3975-3979. [Link]

-

Al-Nuaimi, M. W., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1856-1860. [Link]

-

De, D., et al. (1998). In Vitro Antimalarial Activity of Novel Trifluoromethyl- And Bis(trifluoromethyl)quinoline Derivatives. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]

-

Bouziane, I., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5368. [Link]

-

Karatas, M. O., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Molecules, 27(19), 6653. [Link]

-

Asrani, P., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3373. [Link]

-

Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved January 17, 2026, from [Link]

-

Laghrib, F., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 8(1), 256-263. [Link]

-

Yang, Z., et al. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 10(28), 6867-6872. [Link]

-

Singh, T., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of the Indian Chemical Society, 102(8), 101745. [Link]

-

Peerzada, M. N., et al. (2026). Synthesis, Biological Evaluation, and In Silico ADMET Screening of Indole Embedded Sulfonamides as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

Shawali, A. S., et al. (2014). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 19(7), 9693-9707. [Link]

-

Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety. YouTube. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. news-medical.net [news-medical.net]

- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 9. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. kinaselogistics.com [kinaselogistics.com]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Ion Channel Screening Service - Profacgen [profacgen.com]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Properties of Piperazinyl-Quinoline Derivatives

Abstract

The piperazinyl-quinoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, infectious diseases, and central nervous system disorders.[1][2] The success of these agents is critically dependent not only on their pharmacodynamic potency but also on their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the core pharmacokinetic properties of piperazinyl-quinoline derivatives. It synthesizes field-proven insights into the experimental evaluation of these properties, explains the causality behind methodological choices, and offers detailed protocols for key assays. The objective is to equip drug development professionals with the knowledge to anticipate challenges and rationally design next-generation compounds with optimized in vivo behavior.

Introduction: The Strategic Importance of the Piperazinyl-Quinoline Scaffold

The fusion of a quinoline ring system with a piperazine moiety creates a versatile chemical architecture with significant therapeutic potential.[1][2] The quinoline core often serves as the primary pharmacophore, interacting with biological targets like kinases or DNA gyrase, while the piperazine ring acts as a flexible and modifiable linker.[1][2][3] This linker is not merely a spacer; its physicochemical properties are instrumental in defining the compound's overall ADME profile. The nitrogen atoms of the piperazine ring, for example, provide opportunities for hydrogen bonding and can be substituted to fine-tune properties like solubility, basicity (pKa), and metabolic stability.[4][5]

Consequently, a deep understanding of how structural modifications to this scaffold impact pharmacokinetics is paramount.[4] Early and accurate characterization of a derivative's ADME properties allows for the rational optimization of lead compounds, ultimately increasing the probability of clinical success by ensuring adequate drug exposure at the target site while minimizing off-target toxicity.[4]

The ADME Profile: A Journey Through the Body

The in vivo disposition of a piperazinyl-quinoline derivative is determined by the interplay of four key processes: Absorption, Distribution, Metabolism, and Excretion.

Absorption

For orally administered drugs, absorption dictates the extent and rate at which the compound enters systemic circulation. The oral bioavailability of piperazinyl-quinoline derivatives can be highly variable, influenced by factors such as aqueous solubility, gastrointestinal (GI) tract stability, and membrane permeability.

-

Solubility: The basic nature of the piperazine ring generally imparts good aqueous solubility at the low pH of the stomach, which is favorable for dissolution.[5] However, this can be offset by large, lipophilic substitutions on either the quinoline or piperazine ring, necessitating careful balance.

-

Permeability: Passive diffusion across the intestinal epithelium is a primary absorption mechanism. Permeability is often assessed in vitro using Caco-2 cell monolayers, a model of the human intestinal barrier.

-

Efflux: Many piperazinyl-quinoline derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) located in the apical membrane of enterocytes.[6] P-gp actively pumps substrates back into the GI lumen, limiting absorption and reducing bioavailability. Co-administration of P-gp inhibitors has been shown to increase the systemic exposure of certain derivatives in preclinical studies.[6]

Distribution

Once absorbed, the drug distributes from the bloodstream into various tissues and organs. Key parameters governing distribution include:

-

Plasma Protein Binding (PPB): These derivatives often exhibit moderate to high binding to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound fraction is free to interact with targets and be cleared. High PPB can limit efficacy and tissue penetration.

-

Volume of Distribution (Vd): The piperazine moiety often contributes to a large volume of distribution, indicating extensive tissue uptake.[7][8] This can be advantageous for targeting intracellular pathogens or tissue-resident tumors but may also lead to prolonged half-lives and potential for accumulation.

-

Blood-Brain Barrier (BBB) Penetration: For CNS-targeted agents, the ability to cross the BBB is critical. While the piperazine ring can increase polarity, specific structural modifications can enhance BBB penetration, often by masking polar groups or exploiting active transport mechanisms.[9]

Metabolism

Metabolism, primarily in the liver, is the biochemical modification of drug molecules, facilitating their excretion. Piperazinyl-quinoline derivatives are subject to extensive Phase I and Phase II metabolism.

-

Phase I Metabolism (Functionalization): The primary metabolic enzymes are the Cytochrome P450 (CYP) superfamily.[10][11][12] Common metabolic pathways include:

-

N-dealkylation: Removal of substituents on the piperazine nitrogens.

-

Oxidation: Hydroxylation of the quinoline ring or piperazine ring.

-

Piperazine Ring Opening: Cleavage of the piperazine ring can be a significant pathway.[10]

-

-

CYP Isoform Involvement: CYP3A4 and CYP2D6 are frequently implicated in the metabolism of these compounds.[11][12] For example, the well-known fluoroquinolone antibiotic ciprofloxacin, which features this scaffold, is a potent inhibitor of CYP1A2, leading to significant drug-drug interaction potential.[13]

Excretion

The parent drug and its metabolites are ultimately removed from the body.

-

Renal Excretion: For more polar derivatives and metabolites, excretion via the kidneys into urine is a major pathway.[13]

-

Biliary Excretion: Larger, more lipophilic compounds and their glucuronidated metabolites are often excreted into the bile and eliminated in the feces.[14]

The overall pharmacokinetic journey can be visualized as a structured flow from administration to elimination.

Sources

- 1. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Toxicology and pharmacokinetics of piperaquine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Sci-Hub. CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE / Drug Metabolism and Disposition, 2006 [sci-hub.box]

- 12. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

Whitepaper: Discovery and Preliminary Assessment of 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This technical guide outlines a comprehensive, multi-tiered strategy for the discovery and preliminary preclinical assessment of a novel chemical entity, 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline (hereafter designated as QN-4815 ). We present a plausible synthetic route, a full profile of its predicted physicochemical properties, and a systematic workflow for its evaluation. The assessment cascade is designed to efficiently characterize the compound's biological activity, off-target liabilities, and drug-like properties through a series of validated in vitro and in vivo assays. The objective is to build a robust data package to enable a clear go/no-go decision for advancing QN-4815 into formal preclinical development.[3][4]

Rationale and Compound Profile

The Quinoline Scaffold in Drug Discovery

Quinoline derivatives are a cornerstone of modern pharmacology, recognized for their versatile biological activities.[5] The rigid bicyclic system provides a unique three-dimensional framework that can be functionalized to achieve high-affinity interactions with a multitude of biological targets. The trifluoromethyl group at the 2-position is a common bioisostere used to enhance metabolic stability and target binding affinity, while the piperazine moiety at the 4-position is frequently incorporated to improve aqueous solubility and provide a vector for engaging with solvent-exposed regions of target proteins.[6] The methyl group at the 6-position serves as a subtle modulator of electronic and steric properties. QN-4815 was designed to explore novel chemical space within this validated pharmacophore.

Proposed Synthesis

The synthesis of QN-4815 can be achieved through a convergent strategy. A plausible and efficient approach is a variation of the Friedländer annulation, a classic method for quinoline synthesis.[7] The key steps involve the condensation of a substituted 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group, followed by a nucleophilic aromatic substitution (SNAr) to install the piperazine moiety.

Step-by-Step Synthesis Overview:

-

Friedländer Annulation: React 2-amino-5-methylacetophenone with ethyl 4,4,4-trifluoroacetoacetate under acid catalysis (e.g., p-toluenesulfonic acid in toluene) to form the intermediate 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

-

Chlorination: Convert the 4-hydroxy group to a more reactive 4-chloro leaving group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Nucleophilic Aromatic Substitution (SNAr): React the 4-chloroquinoline intermediate with an excess of piperazine in a suitable solvent (e.g., N,N-Dimethylformamide or acetonitrile) at elevated temperature to yield the final product, QN-4815.

-

Purification: The final compound is purified via column chromatography followed by recrystallization or salt formation to ensure high purity (>98%) for biological testing.

Physicochemical Properties (Predicted)

Early assessment of physicochemical properties is crucial for predicting a compound's "drug-likeness" and potential for favorable pharmacokinetic behavior.[8] The following properties for QN-4815 were calculated using standard computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight (MW) | 323.33 g/mol | Within the typical range for orally bioavailable small molecules (<500 Da).[8] |

| cLogP | 3.85 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests a high probability of good cell permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Complies with standard guidelines for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 | Complies with standard guidelines for oral bioavailability. |

| pKa (most basic) | 8.1 (piperazine N) | The basic center will be protonated at physiological pH, aiding aqueous solubility. |

Integrated Preclinical Assessment Strategy

The evaluation of QN-4815 follows a tiered, or cascaded, approach. This strategy ensures that resource-intensive in vivo studies are only performed on compounds that have already demonstrated a promising profile in foundational in vitro assays.[9] This iterative design-make-test-analyze (DMTA) cycle is central to modern drug discovery.[3]

Tier 1: Foundational In Vitro Profiling

Kinetic Aqueous Solubility

Causality: Poor solubility is a primary cause of poor absorption and erratic bioavailability. This assay provides an early warning of potential formulation challenges. Protocol:

-

Prepare a 10 mM stock solution of QN-4815 in 100% DMSO.

-

Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate, creating a final nominal concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours.

-

Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS against a standard curve.

-

Self-Validation: Include a high-solubility control (e.g., Metoprolol) and a low-solubility control (e.g., Amiodarone) on every plate.

Primary Target Screening (Hypothetical: Kinase Inhibition)

Causality: Given that many quinoline derivatives are kinase inhibitors, an initial screen against a panel of representative kinases is a logical starting point to identify potential therapeutic targets.[5] Protocol (Example: HTRF Kinase Assay):

-

Dispense kinase, ULight™-labeled peptide substrate, and ATP into a 384-well low-volume plate.

-

Add QN-4815 at a single high concentration (e.g., 10 µM) or in a dose-response curve (e.g., 10-point, 3-fold serial dilution).

-

Incubate the reaction at room temperature for 60 minutes.

-

Add a stop solution containing EDTA and a Europium-labeled anti-phospho-substrate antibody.

-

Incubate for a further 60 minutes.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm. Calculate the HTRF ratio.

-

Self-Validation: Include a known potent inhibitor for each kinase as a positive control and a DMSO vehicle as a negative (0% inhibition) control.

Early Safety: Hepatocyte Cytotoxicity

Causality: Drug-induced liver injury is a major reason for compound attrition. Assessing cytotoxicity in primary human hepatocytes provides an early, physiologically relevant indicator of potential safety liabilities.[10] Protocol:

-

Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates and allow them to attach for 4-6 hours.

-

Replace the medium with fresh medium containing QN-4815 at various concentrations (e.g., 8-point dose-response from 0.1 to 100 µM).

-

Incubate the cells for 24 hours at 37°C, 5% CO₂.

-

Measure cell viability using a commercial ATP quantification assay (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.

-

Calculate the concentration that causes 50% cell death (CC₅₀).

-

Self-Validation: Use a known hepatotoxin (e.g., Chlorpromazine) as a positive control and a vehicle (0.5% DMSO) as a negative control.

Tier 2: In Vitro ADME & Selectivity Profiling

Compounds demonstrating target engagement (e.g., IC₅₀ < 1 µM) and low cytotoxicity (CC₅₀ > 30 µM) in Tier 1 proceed to this stage. The goal is to build a comprehensive understanding of the compound's absorption, metabolism, and potential for drug-drug interactions.[11][12]

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This assay models passive diffusion across the intestinal barrier, providing a rapid assessment of a compound's likely absorption characteristics.[10] Protocol:

-

Coat the filter of a 96-well donor plate with a lipid mixture (e.g., 2% lecithin in dodecane).

-

Add QN-4815 (e.g., at 10 µM) in buffer at pH 5.0 (to mimic the gut lumen) to the donor wells.

-

Place the donor plate on top of an acceptor plate containing buffer at pH 7.4.

-

Incubate for 4-5 hours at room temperature.

-

Measure the concentration of QN-4815 in both donor and acceptor wells via LC-MS/MS.

-

Calculate the permeability coefficient (Pe).

-

Self-Validation: Run high-permeability (Propranolol) and low-permeability (Atenolol) controls to define the assay window.

Metabolic Stability: Human Liver Microsomes (HLM)

Causality: Rapid metabolism by liver enzymes can lead to low oral bioavailability and short duration of action. This assay measures the intrinsic clearance of a compound. Protocol:

-

Pre-incubate QN-4815 (1 µM final concentration) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

-

Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

-

Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percent remaining versus time to determine the half-life (t½) and calculate intrinsic clearance (CLint).

-

Self-Validation: Include a high-clearance control (Verapamil) and a low-clearance control (Carbamazepine). Run a condition without NADPH to control for non-enzymatic degradation.

Cytochrome P450 (CYP) Inhibition

Causality: Inhibition of major CYP enzymes (e.g., 3A4, 2D6, 2C9) is a primary cause of drug-drug interactions (DDIs). This assay identifies such risks early.[13] Protocol:

-

Incubate pooled human liver microsomes with a specific CYP probe substrate (e.g., midazolam for CYP3A4) in the presence of varying concentrations of QN-4815.

-

Initiate the reaction with NADPH.

-

After a short incubation (5-10 minutes), stop the reaction with cold acetonitrile.

-

Analyze the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

-

Determine the concentration of QN-4815 that causes 50% inhibition (IC₅₀) of metabolite formation.

-

Self-Validation: A known potent inhibitor for each isozyme (e.g., Ketoconazole for CYP3A4) is run as a positive control.

Tier 3: In Vivo Pharmacokinetic (PK) Evaluation

A compound with a well-balanced in vitro profile (e.g., high permeability, moderate-to-low clearance, low DDI risk) is nominated for in vivo studies. The objective is to understand how the compound is absorbed, distributed, and eliminated in a living system.[14]

Protocol: Mouse Pharmacokinetic Study

-

Animal Model: Use male C57BL/6 mice (n=3-4 per time point or using serial sampling).[15]

-

Formulation: Formulate QN-4815 in a suitable vehicle (e.g., 10% Solutol / 90% Saline) for both intravenous (IV) and oral (PO) administration.

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (~50 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hr).[16]

-

Sample Processing: Collect blood into K₂EDTA-coated tubes, centrifuge to obtain plasma, and store at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of QN-4815 in plasma samples.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters.

Data Synthesis and Go/No-Go Decision

The culmination of this assessment is the consolidation of all data into a summary table to facilitate a clear, evidence-based decision.

| Parameter | Target Benchmark | Hypothetical Result for QN-4815 | Assessment |

| Solubility (pH 7.4) | > 50 µM | 85 µM | Go |

| Kinase IC₅₀ (Target X) | < 1 µM | 120 nM | Go |

| Hepatocyte CC₅₀ | > 30 µM | 75 µM | Go |

| PAMPA Pe | > 5 x 10⁻⁶ cm/s | 12 x 10⁻⁶ cm/s | Go |

| HLM Half-life (t½) | > 30 min | 45 min | Go |

| CYP3A4 IC₅₀ | > 10 µM | > 25 µM | Go |

| Mouse PO Bioavailability (F%) | > 20% | 35% | Go |

| Mouse PO Cmax @ 5 mg/kg | > 3x Target IC₅₀ | 400 nM (3.3x IC₅₀) | Go |

References

-

Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy, 8, 30-37.

-

El Faydy, M., et al. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361.

-

Kumari, A., et al. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 38(1), 1-16.

-

Sreeja, S., et al. Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research.

-

Musso, L., et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2779.

-

Zhang, D., et al. Murine Pharmacokinetic Studies. Bio-protocol, 4(11), e1141.

-

WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec Content Hub.

-

Stott, M., & Bhalay, G. Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2, 1280036.

-

Enamine. Pharmacokinetics Studies in Mice or Rats. Enamine Ltd.

-

Zhang, X., et al. Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 8(1), 311.

-

Charles River Laboratories. In Vitro ADME Assays and Services. Charles River.

-

Al-Ostath, A., et al. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5406.

-

U.S. Food and Drug Administration. Metabolism and Pharmacokinetic Studies. FDA.

-

IQVIA Laboratories. In Vitro screening. IQVIA.

-

Singh, A., & Kumar, A. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).

-

A2B Chem. Methyl 4-(piperazin-1-yl-N-BOC protected)-6-(trifluoromethyl)quinoline-2-carboxylate. A2B Chem.

-

Stott, M., & Bhalay, G. Introduction to small molecule drug discovery and preclinical development. ResearchGate.

-

Le, C., et al. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and Disease, 15(1), 1.

-

Liu, Q., et al. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][17]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.

-

protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. protocols.io.

-

Lopatynska, M., et al. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.

-

PharmaFeatures. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures.

-

Dembélé, Y. K., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23763-23786.

-

UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules). University College London.

Sources

- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 4. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 13. criver.com [criver.com]

- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 16. fda.gov [fda.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Its derivatives have given rise to a multitude of therapeutic agents with activities spanning anticancer, antimalarial, antiviral, and antibacterial applications.[2][3] This guide focuses on a specific, synthetically accessible derivative: 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline . While this exact molecule is not extensively documented in dedicated SAR studies, its architecture represents a confluence of key pharmacophoric features that are well-established in modern drug design.

This document will serve as a technical whitepaper, deconstructing the molecule to analyze the structure-activity relationship of its core components. By synthesizing data from analogous compounds and established medicinal chemistry principles, we will build a comprehensive SAR model for this scaffold. The objective is to provide researchers and drug development professionals with a foundational understanding of how modifications to this quinoline core can modulate biological activity, offering a roadmap for the rational design of novel therapeutic agents.

The core structure, identified in chemical databases like PubChem under CID 2775690, combines four critical motifs:

-

The Quinoline Core: A bicyclic aromatic heterocycle providing a rigid and versatile backbone.

-

The C2-Trifluoromethyl Group: A potent electronic and metabolic modulator.

-

The C4-Piperazine Moiety: A common basic side chain that influences solubility and target interaction.

-

The C6-Methyl Group: A subtle substituent on the benzo- portion of the core.

Through a systematic analysis of each component, this guide will elucidate the causality behind their inclusion and propose pathways for future optimization.

Chapter 1: The Quinoline Core - A Scaffold of Diverse Bioactivity

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a fundamental building block in both natural products and synthetic pharmaceuticals.[1] Its planar, aromatic nature allows for various types of interactions with biological macromolecules, including π-π stacking and hydrogen bonding (via the ring nitrogen).

Quinoline derivatives have demonstrated a remarkable breadth of biological activities, functioning as potent agents against cancer, malaria, and various microbes.[1][2][3] Their mechanism of action is often tied to their ability to intercalate with DNA or inhibit key enzymes like kinases and topoisomerases.[3][4]